Abietinsäure-Natriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

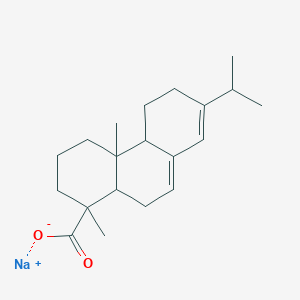

Abietic Acid Sodium Salt, also known as Sodium Abietate, is a sodium salt of abietic acid. Abietic acid is a naturally occurring resin acid found in rosin, which is derived from the oleoresin of pine trees. The compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and as a surfactant in cleaning products.

Wissenschaftliche Forschungsanwendungen

Abietic Acid Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

Wirkmechanismus

Target of Action

Abietic Acid Sodium Salt, a sodium salt of abietic acid, primarily targets (Na+ + K+)- and (H+ + K+)-ATPases , which are typical membrane-bound enzymes . It also interacts with the PI3K/AKT pathway, causing a gradual decrease in PI3K protein levels and significantly inhibiting Akt activation .

Mode of Action

Abietic Acid Sodium Salt inhibits both (Na+ + K+)- and (H+ + K+)-ATPases at a concentration as low as 25 µg/mL . This inhibition is non-specific, suggesting that the compound primarily induces disorganization of the cell membrane constitution . It also significantly inhibits Akt activation in a dose-dependent manner .

Biochemical Pathways

Abietic Acid Sodium Salt affects several molecular pathways. It has been reported to have anticancer activities through different molecular mechanisms including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .

Pharmacokinetics

It is known that the compound is a very weak acid and is insoluble in water but soluble in ethanol, methanol, acetone, carbon disulfide, diluted aqueous sodium hydroxide solution, and chloroform . It is also very readily soluble in ether and benzene .

Result of Action

The molecular and cellular effects of Abietic Acid Sodium Salt’s action include a decrease in PI3K protein levels and significant inhibition of Akt activation . It also inhibits gastric acid secretion caused by (H+ +K+)-ATPase . In terms of its anticancer activities, it has been reported to cause cell cycle arrest at the G0/G1 phase .

Action Environment

Abietic Acid Sodium Salt is stable under normal conditions but undergoes slight oxidation even at room temperature due to atmospheric oxygen, light, and autoxidation . It is also in an equilibrium state with levopimaric acid, neoabietic acid, and palustric acid, which shifts to the side of abietic acid from 100°C . From 250°C, it undergoes irreversible conversion to mostly dehydro-, but also dihydro- and tetrahydroabietic acid . Therefore, environmental factors such as temperature, light, and oxygen levels can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Abietic Acid Sodium Salt interacts with various biomolecules, enzymes, and proteins in biochemical reactions

Cellular Effects

Abietic Acid Sodium Salt has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Abietic Acid Sodium Salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions and their effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

The effects of Abietic Acid Sodium Salt change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Abietic Acid Sodium Salt vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

Abietic Acid Sodium Salt is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched.

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Abietic Acid Sodium Salt can be synthesized through the salification of abietic acid. One common method involves dissolving abietic acid in a suitable solvent, such as ethanol, and then neutralizing it with a sodium hydroxide solution. The reaction is typically carried out at room temperature, and the resulting sodium salt is precipitated out by adding water .

Industrial Production Methods: Industrial production of Abietic Acid Sodium Salt often involves the use of rosin, which is a natural source of abietic acid. The rosin is first purified to obtain abietic acid, which is then neutralized with sodium hydroxide to form the sodium salt. This process is efficient and eco-friendly, as it utilizes natural raw materials and avoids the use of toxic organic solvents .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Abietic Acid Sodium Salt can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form dihydroabietic acid and other reduced forms.

Substitution: It can participate in substitution reactions, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reactions with acids or other salts can lead to the substitution of the sodium ion.

Major Products Formed:

Oxidation: Oxidized derivatives of abietic acid.

Reduction: Dihydroabietic acid and other reduced forms.

Substitution: Various salts of abietic acid with different cations

Vergleich Mit ähnlichen Verbindungen

- Dehydroabietic Acid Sodium Salt

- Neoabietic Acid Sodium Salt

- Levopimaric Acid Sodium Salt

- Palustric Acid Sodium Salt

Comparison:

- Dehydroabietic Acid Sodium Salt: Similar in structure but has different oxidation states, leading to varied biological activities.

- Neoabietic Acid Sodium Salt: An isomer of abietic acid, with slight differences in molecular structure affecting its reactivity and applications.

- Levopimaric Acid Sodium Salt: Another isomer with distinct chemical properties and uses.

- Palustric Acid Sodium Salt: Similar in structure but differs in its physical and chemical properties, leading to different industrial applications .

Abietic Acid Sodium Salt stands out due to its unique combination of antimicrobial, anti-inflammatory, and surfactant properties, making it a versatile compound in various fields.

Eigenschaften

CAS-Nummer |

14351-66-7 |

|---|---|

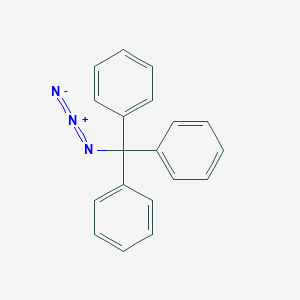

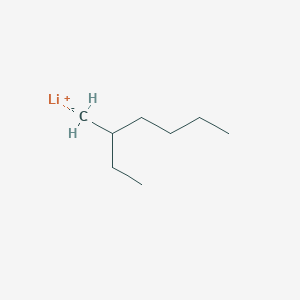

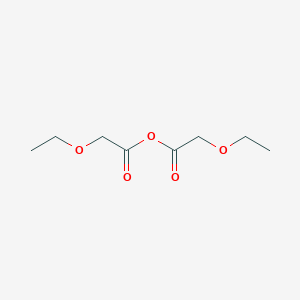

Molekularformel |

C20H29NaO2 |

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

sodium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |

InChI-Schlüssel |

ITCAUAYQCALGGV-XTICBAGASA-M |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |

Isomerische SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |

Kanonische SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |

| 14351-66-7 | |

Verwandte CAS-Nummern |

514-10-3 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstract mentions abietic acid sodium salt as one component of a novel high-plasticity molding sand. What properties of abietic acid sodium salt make it suitable for this application?

A1: While the abstract itself doesn't delve into the specific mechanisms of abietic acid sodium salt within the molding sand mixture, we can infer some potential benefits based on its known properties:

- Adhesive Properties: Abietic acid sodium salt, as a rosin derivative, possesses inherent adhesive characteristics. These adhesive properties likely contribute to the "high wet adhesiveness" mentioned in the abstract []. It could act as a binder, enhancing the cohesion between the various components of the molding sand.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)